N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
Description
N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is an acetamide derivative characterized by a 2-ethylphenyl group linked via an acetamide bridge to a 4-methylpyrimidin-2-yloxy moiety. Structurally, it combines a substituted aromatic ring with a pyrimidine heterocycle, a design motif common in medicinal chemistry for targeting enzymes or receptors. Its molecular formula is calculated as C₁₆H₁₈N₃O₂, with a molecular weight of ~284.34 g/mol. Key physicochemical properties include moderate lipophilicity (estimated logP ~3.5) due to the ethylphenyl substituent and polar surface area influenced by the pyrimidine oxygen and acetamide groups.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-12-6-4-5-7-13(12)18-14(19)10-20-15-16-9-8-11(2)17-15/h4-9H,3,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWYKUSCGCDCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the reaction of 2-ethylphenylamine with 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related acetamide derivatives, highlighting substituent variations, molecular properties, and available experimental
Structural and Functional Insights:
Backbone Variations: The target compound features an ether linkage (pyrimidin-2-yloxy), distinguishing it from thioether analogs (e.g., ). Substituents on the pyrimidine ring (e.g., 4-methyl in the target vs. 4,6-dimethyl or 6-oxo groups in others) modulate electronic effects and steric bulk, influencing binding to biological targets .
Aromatic Substituent Effects :
- The 2-ethylphenyl group in the target compound increases lipophilicity relative to smaller substituents (e.g., 4-methoxyphenyl in ), which may enhance tissue penetration but reduce solubility .
- Halogenated analogs (e.g., bromonaphthalenyl in ) exhibit higher molecular weights and distinct electronic profiles, often correlating with enhanced receptor affinity or metabolic stability .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a 2-chloroacetamide derivative with a 4-methylpyrimidin-2-ol intermediate, analogous to methods used for sulfanyl-linked analogs (e.g., alkylation of thio-pyrimidines in ) .
Biological Implications :
- While direct activity data for the target is unavailable, structurally related compounds demonstrate diverse applications:
- Urease Inhibition : Pyrimidine-thioacetamides () show inhibitory activity via interactions with enzyme active sites .
Biological Activity
N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction between 2-ethylphenylamine and 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, with solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is generally conducted at elevated temperatures (80-100°C) to ensure complete conversion of reactants to the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study assessing various derivatives found that compounds with similar structural motifs showed significant inhibition against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways for this compound remain to be fully elucidated.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at concentrations of 10 µM and 15 µM, respectively. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells.
The biological activity of this compound is believed to involve its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor modulator, influencing pathways related to inflammation and cell growth. The exact molecular targets remain under investigation but may include:
- Acetylcholinesterase : Similar compounds have shown inhibitory effects on this enzyme, suggesting potential applications in neurodegenerative diseases.
- Cyclooxygenase (COX) : Preliminary data indicate anti-inflammatory properties by inhibiting COX enzymes, which are crucial in the inflammatory response.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines. The study utilized MTT assays to quantify cell proliferation and determined apoptotic effects through flow cytometry analysis.
- Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in reduced tumor growth compared to control groups. Dosage optimization revealed a significant reduction in tumor size at doses ranging from 5 mg/kg to 20 mg/kg.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
